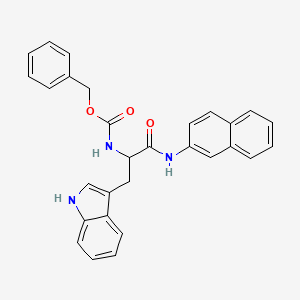
Tert-butylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylphenylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a tert-butyl group and a phenyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5SiH3+(CH3)3CCl→C6H5SiH2C(CH3)3+HCl
Another method involves the hydrosilylation of tert-butylacetylene with phenylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of platinum-based catalysts is common in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butylphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phenylsilane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are often conducted in the presence of a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Tert-butylphenylsilanol
Reduction: Phenylsilane
Substitution: Various substituted silanes depending on the electrophile used
Scientific Research Applications
Tert-butylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of silane-based polymers and materials.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives. The compound is also utilized in the manufacture of electronic components and semiconductors.
Mechanism of Action
The mechanism of action of tert-butylphenylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its silicon center and the surrounding substituents.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Tert-butylsilane: Lacks the phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Contains two phenyl groups, leading to different steric and electronic properties.
Uniqueness
Tert-butylphenylsilane is unique due to the presence of both a tert-butyl group and a phenyl group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
CAS No. |
17873-11-9 |
|---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
tert-butyl(phenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,11H2,1-3H3 |
InChI Key |
LLBSSEQAXQNVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[SiH2]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


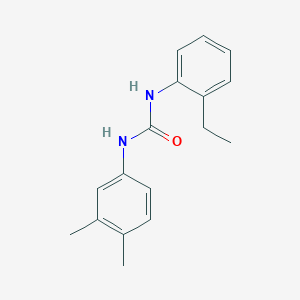
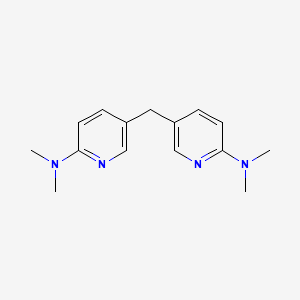
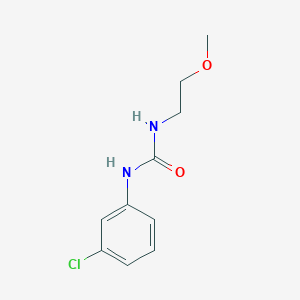
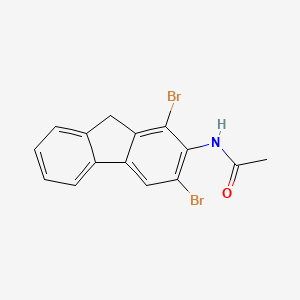
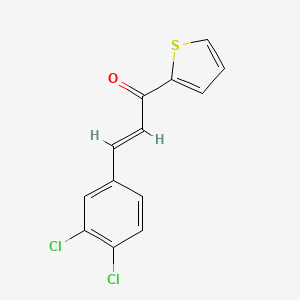
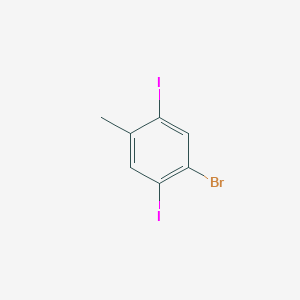
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)




